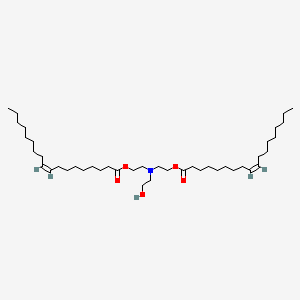
Naphthalene-2,6-dicarbonitrile
Übersicht
Beschreibung
Naphthalene-2,6-dicarbonitrile is a solid compound . It belongs to the class of naphthalenecarboxylic acids, which are compounds containing a naphthalene moiety with a ring carbon bearing a carboxylic acid group . It is used as a precursor to a new molecular semiconductor .
Synthesis Analysis
The synthesis of Naphthalene-2,6-dicarbonitrile involves a reaction at 335℃ for 1 hour . The reaction vessel is kept in an open state and stirred at 600 r/min. After maintaining the reaction temperature for a certain period, the reaction vessel is closed and connected to a vacuum, adjusting the vacuum inside the reactor to 20-50mbar .Molecular Structure Analysis
The molecular weight of Naphthalene-2,6-dicarbonitrile is 178.19 . Its linear structure formula is C12H6N2 . The InChI key is ZBFVJRBOKDTSMO-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene-2,6-dicarbonitrile is involved in the synthesis of a variety of compounds. It is used as a linker in the construction of covalent organic frameworks .Physical And Chemical Properties Analysis
Naphthalene-2,6-dicarbonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Naphthalene diimides, including derivatives like Naphthalene-2,6-dicarbonitrile, play a crucial role in the development of materials science due to their ability to form supramolecular structures, act as sensors, and facilitate host-guest interactions. These compounds are integral in the fabrication of molecular switching devices, ion-channels, and gelators for sensing aromatic systems. Their utility extends to catalysis, leveraging anion-π interactions, and intercalations with DNA for potential medicinal applications. Recent advancements have highlighted their application in artificial photosynthesis and solar cell technology, showcasing their versatility in both design and functionality (Kobaisi et al., 2016).
Environmental Science and Biodegradation
Research into the environmental impact and biodegradation pathways of naphthalene compounds, including Naphthalene-2,6-dicarbonitrile, demonstrates their significance in understanding pollution and remediation strategies. For instance, studies have elucidated the anaerobic biodegradation pathway of naphthalene, revealing that carboxylation is an initial step, followed by successive reduction reactions leading to less harmful products. This insight is crucial for developing strategies to mitigate pollution from polycyclic aromatic hydrocarbons in aquatic and soil environments (Zhang et al., 2004).
Photocatalysis and Pollution Control
In the field of photocatalysis, naphthalene derivatives have been explored for their potential in pollution control and environmental remediation. Studies on mixed-phase titanium dioxide photocatalysts have shown enhanced activity for the oxidation of naphthalene, pointing towards effective strategies for air and water purification. The synergism observed between rutile and anatase phases of TiO2 when used in conjunction with naphthalene derivatives underscores the potential for designing more efficient photocatalytic systems for degrading persistent organic pollutants (Ohno et al., 2003).
Electrochemical Remediation
Electrochemical methods for the removal of naphthalene pollutants from water showcase the application of naphthalene derivatives in environmental engineering. Utilizing carbon electrodes to degrade naphthalene through active chlorine pathways offers a promising approach for treating contaminated water, especially in remote or resource-limited settings such as Antarctic regions. This technique emphasizes the adaptability and effectiveness of electrochemical solutions in addressing environmental contamination challenges (McQuillan et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
naphthalene-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFVJRBOKDTSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462600 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,6-dicarbonitrile | |
CAS RN |
31656-49-2 | |
| Record name | 2,6-Naphthalenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















